Morantel tartrate

概要

説明

Morantel tartrate is a veterinary anthelmintic agent used primarily to control gastrointestinal parasites such as roundworms and tapeworms in livestock including cattle, sheep, goats, and pigs . It is a synthetic compound that acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes, leading to their paralysis and expulsion from the host .

準備方法

Morantel tartrate is synthesized through a series of chemical reactions involving the formation of its pyrimidine core and subsequent attachment of the tartrate moiety. The synthetic route typically involves the reaction of 1-methyl-2-(2-(3-methylthiophen-2-yl)ethenyl)pyrimidine with tartaric acid under controlled conditions . Industrial production methods ensure high purity and yield, with the compound being stored in well-closed, light-resistant containers to maintain its stability .

化学反応の分析

Morantel tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Dairy Cattle

A significant study conducted on dairy cows showed that systematic deworming with morantel tartrate led to improved milk production. In a trial involving 80 Holstein herds, cows treated with this compound produced an average of 323 kg more milk per cow annually compared to control herds receiving a placebo. The treatment resulted in an 83% reduction in fecal worm egg counts and a 93% reduction in infective larvae counts in pastures . This indicates that this compound not only controls parasitic infections but also enhances overall productivity in dairy operations.

Camelids

Research on camelids (llamas and alpacas) has highlighted the limitations of this compound for treating haemonchosis caused by Haemonchus contortus. Dose titration studies indicated that none of the dosages tested achieved satisfactory reductions in fecal egg counts. Although this compound has a wider safety margin compared to other anthelmintics, its efficacy appears limited when used alone against certain resistant nematode populations . This suggests that while it can be part of a treatment regimen, reliance solely on this compound may not be sufficient for effective control.

Comparative Effectiveness

A comparative analysis of various anthelmintics reveals that while this compound is effective against certain gastrointestinal parasites, its performance can vary significantly based on species and specific parasite resistance patterns. For instance:

| Anthelmintic | Target Species | Efficacy Against | Comments |

|---|---|---|---|

| This compound | Cattle | Haemonchus placei, Ostertagia ostertagi | Effective but requires monitoring for resistance |

| Moxidectin | Camelids | Haemonchus contortus | Higher efficacy; recommended for resistant populations |

| Levamisole | Various | Broad spectrum | Resistance noted; less effective in some herds |

Field Trials

Field trials have demonstrated the effectiveness of this compound in controlling subclinical parasitism in cattle. One notable trial reported significant reductions in gastrointestinal nematode infections, contributing to improved health and productivity . However, ongoing monitoring for drug resistance remains crucial.

Research on Resistance Patterns

Studies have shown that resistance to common anthelmintics is developing among nematode populations. For example, resistance to ivermectin and benzimidazole is widespread, while many populations remain sensitive to moxidectin and levamisole. This highlights the importance of rotating anthelmintics and employing combination therapies to mitigate resistance issues .

作用機序

Morantel tartrate exerts its effects by acting as an agonist at the acetylcholine receptors on the muscle cells of nematodes . This activation leads to a prolonged, spastic paralysis of the worms, causing their expulsion from the host . The molecular targets involved include the acetylcholine receptor, which is crucial for neuromuscular transmission in nematodes .

類似化合物との比較

Morantel tartrate is closely related to other tetrahydropyrimidine anthelmintics such as pyrantel and oxantel .

Pyrantel: Similar in structure but lacks the methyl group on the thiophene ring present in morantel. Pyrantel is also used to treat parasitic infections but has a slightly different spectrum of activity.

This compound’s uniqueness lies in its specific structural modifications, which enhance its efficacy and spectrum of activity against certain parasites .

生物活性

Morantel tartrate is a synthetic anthelmintic agent primarily used for the control of gastrointestinal nematodes in livestock, particularly in sheep and cattle. Its mechanism of action, efficacy, and resistance patterns have been the subject of various studies, revealing significant insights into its biological activity.

This compound functions as a neuromuscular blocking agent that selectively targets the cholinergic receptors in nematodes. It primarily acts on the acetylcholine receptors (AChRs) , leading to paralysis and subsequent elimination of the parasites. Research has shown that Morantel-sensitive receptors, specifically Hco-ACR-26 and Hco-ACR-27 , are expressed in parasitic nematodes such as Haemonchus contortus and Parascaris equorum . These receptors exhibit high sensitivity to Morantel, which is crucial for its efficacy as an anthelmintic.

Efficacy Studies

Numerous studies have evaluated the effectiveness of this compound against various nematode species. Below is a summary of key findings from different trials:

Case Studies

- Controlled Trials in Lambs : A study compared this compound with other anthelmintics like levamisole and cambendazole. Results indicated that Morantel was effective even against populations resistant to benzimidazoles, achieving up to 99% effectiveness in reducing worm burdens .

- Field Trials in Dairy Heifers : Two experiments assessed the impact of a slow-release Morantel bolus on parasitic gastroenteritis. The first experiment showed reduced nematode egg counts, while the second demonstrated significant weight gain improvements in treated heifers compared to untreated controls .

- Bioassay for Inhibitory Effects : A modified bioassay demonstrated that Morantel effectively inhibited L3 larval migration of nematodes, confirming its action at the larval stage .

Resistance Patterns

Despite its effectiveness, there are concerns regarding the development of resistance to this compound among certain nematode populations. Studies have indicated that while some species may develop resistance, others remain susceptible, highlighting the importance of rotating anthelmintics to manage resistance effectively .

特性

CAS番号 |

26155-31-7 |

|---|---|

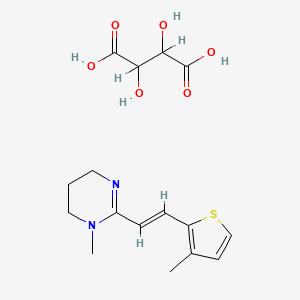

分子式 |

C16H22N2O6S |

分子量 |

370.4 g/mol |

IUPAC名 |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |

InChI |

InChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b5-4+;/t;1-,2-/m.1/s1 |

InChIキー |

GGXQONWGCAQGNA-UUSVNAAPSA-N |

SMILES |

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O |

異性体SMILES |

CC1=C(SC=C1)/C=C/C2=NCCCN2C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

正規SMILES |

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

>55.6 [ug/mL] (The mean of the results at pH 7.4) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Paratect; Thelmesan; Banminth-II; BanminthII; Banminth II; Rumatel-88 Rumatel88; Rumatel 88; Morantel tartrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。